![molecular formula C14H15N3O3S3 B2960204 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1421524-70-0](/img/structure/B2960204.png)
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide” is a chemical compound . It is a derivative of pyrimidine, a class of compounds known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized from commercially available substances in moderate to good yields . The synthesis involved a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a cyclopropylsulfonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a thiophene-3-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve cross-coupling reactions, such as the Suzuki reaction . These reactions are commonly used in organic chemistry to create carbon-carbon bonds between two different organic compounds.科学的研究の応用
Design and Synthesis
The synthesis of heterocyclic compounds, including thiazolo[5,4-d]pyrimidines, involves advanced synthetic strategies utilizing various precursors and reaction conditions. These synthetic methodologies are crucial for developing compounds with potential biological activities. For instance, the preparation of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives showcases innovative approaches to constructing complex molecules with potential antitumor and antibacterial properties (Hafez, Alsalamah, & El-Gazzar, 2017).
Biological Activities
The exploration of novel thiazolo[5,4-d]pyrimidines and related heterocyclic compounds often reveals significant biological activities, such as antimicrobial, antitumor, and antipsychotic effects. For example, some synthesized compounds have demonstrated pronounced antimicrobial activity against various microorganisms, highlighting their potential in addressing antibiotic resistance (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006). Additionally, the antimicrobial and surface activity of 1,2,4-triazole derivatives synthesized from specific precursors indicates the versatility of heterocyclic compounds in developing new therapeutic agents (El-Sayed, 2006).
Molecular Docking and Theoretical Studies
Theoretical investigations, including computational calculations and molecular docking studies, play a crucial role in understanding the interactions between synthesized compounds and biological targets. These studies help in predicting the efficacy of compounds as potential drugs for diseases like malaria and possibly COVID-19, providing a foundation for further experimental validation (Fahim & Ismael, 2021).
Antitumor and Antipsychotic Potential
Research into heterocyclic carboxamides and related compounds reveals their potential as antipsychotic agents, with evaluations indicating significant activities in vitro. These findings underscore the importance of heterocyclic chemistry in discovering new therapeutic options for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996). Similarly, the antitumor activity of specific derivatives, such as 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, highlights the potential of these compounds in cancer therapy, with studies showing their ability to disrupt cell cycles and induce apoptosis (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound might also target the same or related biochemical pathways.
Mode of Action
It is known that the compound forms strongN–H⋯O hydrogen bonds , which could be a key interaction with its targets. The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .
Biochemical Pathways
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might affect the biochemical pathways related to the survival and replication of this bacterium.
Pharmacokinetics
The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might have a similar effect.
Action Environment
The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could potentially be influenced by environmental factors such as pH and temperature.
特性
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c18-13(9-4-6-21-8-9)16-14-15-11-3-5-17(7-12(11)22-14)23(19,20)10-1-2-10/h4,6,8,10H,1-3,5,7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQWODJHFVSJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
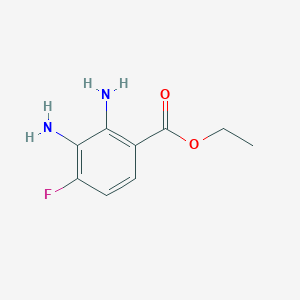
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2960124.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)
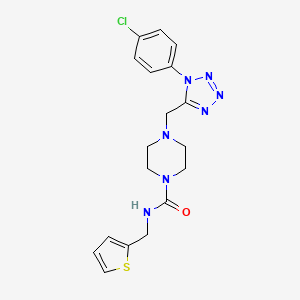
![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)
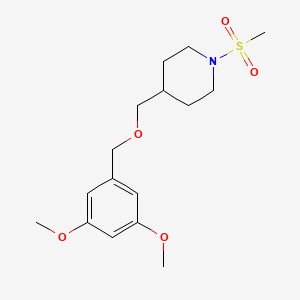


![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)
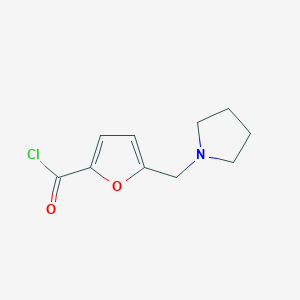
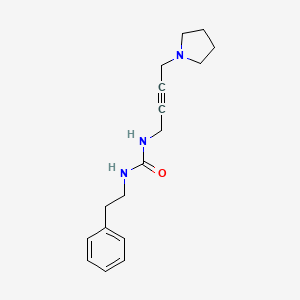


![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2960143.png)
